

synthesis of trans-1,2-Cyclohexanediol from cyclohexene

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediol*

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An In-depth Technical Guide to the Synthesis of **trans-1,2-Cyclohexanediol** from Cyclohexene

Introduction

trans-1,2-Cyclohexanediol is a crucial diol in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, fragrances, and polyester resins. Its stereochemistry makes it a valuable chiral building block. The synthesis of **trans-1,2-cyclohexanediol** from cyclohexene is a fundamental transformation that illustrates key principles of stereoselective reactions. The most prevalent and reliable method involves a two-step sequence: the epoxidation of the cyclohexene double bond to form cyclohexene oxide, followed by the acid-catalyzed ring-opening of the epoxide, which proceeds via an anti-addition mechanism to yield the desired trans product.^[1]

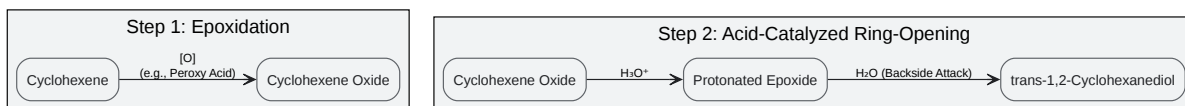
This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for the preparation of **trans-1,2-cyclohexanediol** from cyclohexene, tailored for researchers and professionals in chemical and pharmaceutical development.

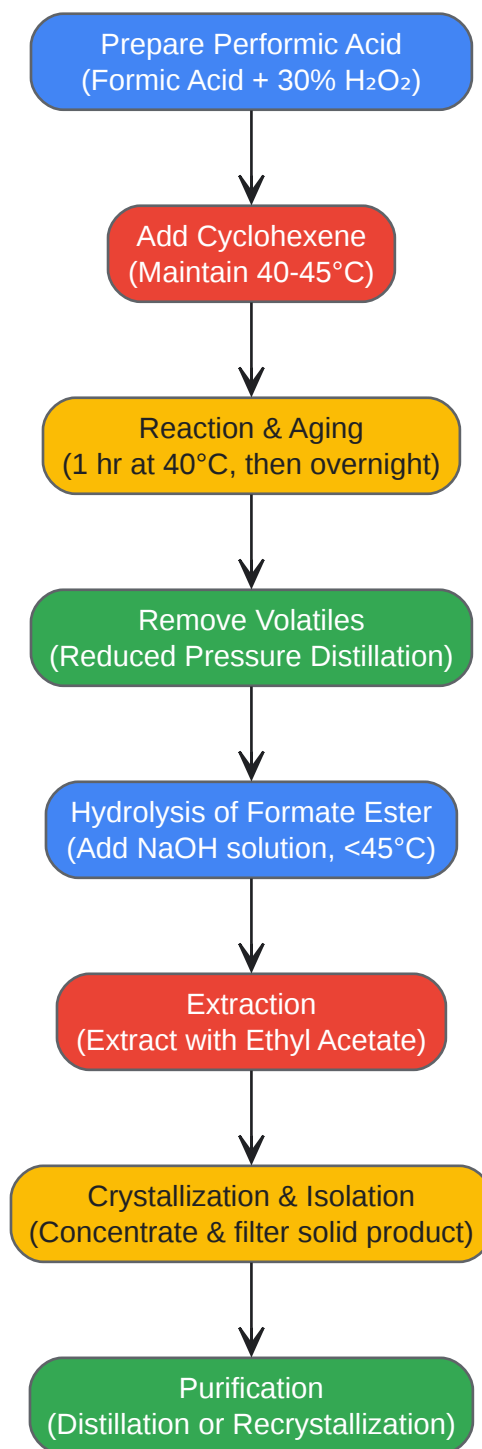
Reaction Pathways and Mechanism

The conversion of cyclohexene to **trans-1,2-cyclohexanediol** is achieved through an anti-dihydroxylation process. This transformation prevents the formation of the cis-diol and ensures high stereoselectivity. The overall process can be summarized in two key stages:

- **Epoxidation:** The double bond of cyclohexene is oxidized to form an epoxide (oxirane) ring. This can be accomplished using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or performic acid generated in situ.^{[1][2]}
- **Acid-Catalyzed Hydrolysis:** The resulting cyclohexene oxide undergoes a ring-opening reaction in the presence of an acid catalyst and water. The mechanism involves protonation of the epoxide oxygen, making the ring susceptible to nucleophilic attack by water. This attack occurs from the face opposite to the epoxide ring (S_N2-type backside attack), resulting in an inversion of configuration at one of the carbon centers and leading exclusively to the trans-diol.^{[1][3]}

General Reaction Mechanism





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